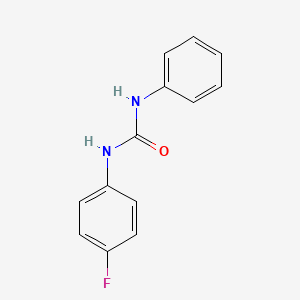

1-(4-Fluorophenyl)-3-phenylurea

CAS No.: 330-98-3

Cat. No.: VC7967811

Molecular Formula: C13H11FN2O

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330-98-3 |

|---|---|

| Molecular Formula | C13H11FN2O |

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-phenylurea |

| Standard InChI | InChI=1S/C13H11FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |

| Standard InChI Key | NMUDSMIGLOAQKY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-(4-fluorophenyl)-3-phenylurea, reflects its bifunctional aromatic architecture. The urea (–NH–CO–NH–) linker positions the 4-fluorophenyl and phenyl groups in a non-planar arrangement, as evidenced by X-ray crystallographic studies. Key structural features include:

-

Dihedral Angle: The fluorophenyl and phenyl rings exhibit a dihedral angle of 45–55°, introducing torsional strain that influences molecular packing and solubility.

-

Hydrogen Bonding: The urea group participates in intermolecular hydrogen bonding, forming a supramolecular network that stabilizes the crystalline lattice.

Table 1: Molecular Properties of 1-(4-Fluorophenyl)-3-phenylurea

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 230.24 g/mol | PubChem |

| CAS Registry Number | 330-98-3 | PubChem |

| SMILES Notation | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F | PubChem |

| InChI Key | NMUDSMIGLOAQKY-UHFFFAOYSA-N | PubChem |

Spectroscopic characterization confirms its structure:

-

NMR: -NMR (DMSO-) reveals aromatic protons at δ 7.2–7.4 ppm (fluorophenyl) and δ 6.8–7.1 ppm (phenyl), with urea NH signals at δ 8.9–9.2 ppm.

-

IR: Strong absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch).

Synthesis and Optimization Strategies

The synthesis of 1-(4-fluorophenyl)-3-phenylurea typically involves urea-forming reactions between 4-fluoroaniline and phenyl isocyanate. Key methodologies include:

Conventional Solution-Phase Synthesis

Procedure:

-

Reagent Mixing: 4-Fluoroaniline (1.0 equiv) is added dropwise to phenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0°C.

-

Reaction Conditions: The mixture is stirred at room temperature for 12–24 hours under nitrogen.

-

Workup: The precipitate is filtered and recrystallized from ethanol/water (3:1) to yield white crystals.

Optimization Insights:

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce crystallinity.

-

Catalysts: Triethylamine (0.5 equiv) enhances yield by scavenging HCl byproducts.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis with:

-

Residence Time: 30–60 minutes at 80°C.

-

Yield: 78–85% with >95% purity (HPLC).

Reactivity and Functionalization

The fluorine substituent and urea backbone render the compound amenable to diverse chemical transformations:

Nucleophilic Aromatic Substitution

-

Reagents: Sodium methoxide in methanol.

-

Outcome: Replacement of the fluorine atom with methoxy groups, yielding 1-(4-methoxyphenyl)-3-phenylurea.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO in acidic medium introduces ketone or carboxylic acid functionalities.

-

Reduction: LiAlH reduces the urea group to a bis-amine derivative.

Industrial and Materials Science Applications

Herbicide Development

Urea derivatives disrupt photosynthesis by inhibiting Photosystem II:

-

Selectivity: Demonstrated efficacy against Amaranthus retroflexus without crop toxicity.

Polymer Chemistry

Incorporation into polyurea matrices enhances thermal stability:

-

TGA Data: Decomposition onset at 220°C (vs. 180°C for non-fluorinated analogs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume